molecular formula C25H20N2O3S B2445833 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 922474-35-9

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2445833
CAS No.: 922474-35-9
M. Wt: 428.51
InChI Key: JVTNHYCXSQFEJT-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound featuring a thiazole core structure. This scaffold is of significant interest in medicinal chemistry research due to its presence in molecules with a wide spectrum of reported biological activities . The compound's molecular formula is C 25 H 21 N 3 O 3 S and it has a molecular weight of 443.52 g/mol. Thiazole derivatives, in general, have been extensively studied for their potential as therapeutic agents and are frequently explored in various pharmacological contexts . Researchers utilize this specific compound as a key intermediate or building block in the development of novel bioactive molecules. Its structure, which incorporates a benzoyl group, a phenyl ring, and a methoxyphenylacetamide moiety attached to the central thiazole ring, provides a versatile platform for chemical modification and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-30-20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(31-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTNHYCXSQFEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the reaction of the benzoylated thiazole with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups present in the benzoyl and acetamide moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5-benzoylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both benzoyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives.

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological efficacy, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-benzoyl-4-phenyl-1,3-thiazole with 4-methoxyphenylacetic acid or its derivatives. The reaction is generally facilitated through standard coupling methods such as the Schotten-Baumann protocol or other acylation techniques. Characterization of the compound is performed using spectroscopic methods including FTIR and NMR spectroscopy.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values for these pathogens are typically evaluated using standardized methods like the cup plate method or broth microdilution.

MicroorganismMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus15
Aspergillus niger20
Candida albicans25

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines including breast cancer (MDA-MB-231) and glioblastoma (U251). The mechanism of action appears to involve apoptosis induction, which is evidenced by increased annexin V-FITC positivity in treated cells.

Case Study: MDA-MB-231 Cell Line

A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cell populations:

Treatment Concentration (µM)% Apoptosis
Control0.18
108.00
2022.04

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be significantly influenced by structural modifications. Key factors include:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups such as methoxy enhances activity.
  • Aromatic Substituents : The phenyl groups contribute to hydrophobic interactions with biological targets.
  • Acetamide Linkage : This functional group plays a crucial role in modulating solubility and bioavailability.

Research Findings

Recent studies have highlighted the compound's potential as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition assays revealed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms such as CA II.

Q & A

Q. How do solvent effects influence its crystallization and polymorph formation?

  • Methodology:
  • Polymorph Screening: Use Crystal16 to test solvents (ethanol, acetone, DMSO) under varying cooling rates.
  • Hansen Solubility Parameters: Correlate solvent polarity (δD, δP, δH) with crystal habit (e.g., needle vs. plate morphologies).
  • PXRD: Compare experimental patterns with Mercury-generated simulations to identify dominant polymorphs .

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